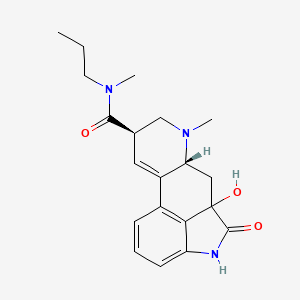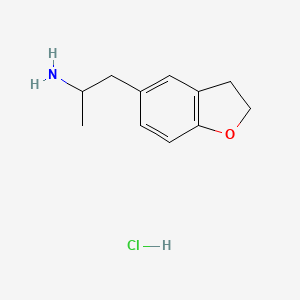
2,3-Dihydro-methyl-5-benzofuranethanaminehydrochloride
Overview
Description
5-(2-Aminopropyl)-2,3-dihydrobenzofuran (hydrochloride) is a compound belonging to the phenethylamine and amphetamine classes. It is an analogue of 3,4-methylenedioxyamphetamine (MDA) where the heterocyclic 3-position oxygen from the 3,4-methylenedioxy ring has been replaced by a methylene bridge . This compound was developed by a team led by David E. Nichols at Purdue University as part of their research into non-neurotoxic analogues of 3,4-methylenedioxymethamphetamine (MDMA) .
Mechanism of Action
Target of Action
The primary targets of 1-(2,3-Dihydro-1-benzofuran-5-yl)propan-2-amine hydrochloride are the Dopamine Transporter (DAT) and Norepinephrine Transporter (NET) . These transporters play a crucial role in regulating the concentration of neurotransmitters in the synaptic cleft, thereby modulating neuronal signaling.
Mode of Action
This compound acts as a submicromolar inhibitor of both DAT and NET . By inhibiting these transporters, it prevents the reuptake of dopamine and norepinephrine into the presynaptic neuron, leading to an increased concentration of these neurotransmitters in the synaptic cleft. This results in prolonged neurotransmitter action on the postsynaptic neuron, enhancing the neuronal signaling.
Biochemical Analysis
Biochemical Properties
1-(2,3-Dihydro-1-benzofuran-5-yl)propan-2-amine hydrochloride plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with monoamine oxidase enzymes, which are involved in the breakdown of neurotransmitters. The nature of these interactions often involves binding to the active site of the enzyme, thereby inhibiting its activity. This inhibition can lead to increased levels of neurotransmitters in the synaptic cleft, which can have various physiological effects .
Cellular Effects
The effects of 1-(2,3-Dihydro-1-benzofuran-5-yl)propan-2-amine hydrochloride on cells are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to affect the serotonin signaling pathway by inhibiting the reuptake of serotonin, leading to increased serotonin levels in the synaptic cleft. This can result in altered mood and behavior, highlighting its potential impact on neurological functions .
Molecular Mechanism
At the molecular level, 1-(2,3-Dihydro-1-benzofuran-5-yl)propan-2-amine hydrochloride exerts its effects through several mechanisms. It binds to specific receptors and transporters on the cell membrane, such as the serotonin transporter, and inhibits their function. This binding prevents the reuptake of serotonin, thereby increasing its availability in the synaptic cleft. Additionally, this compound can modulate the activity of various enzymes involved in neurotransmitter metabolism, further influencing neurotransmitter levels and signaling .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(2,3-Dihydro-1-benzofuran-5-yl)propan-2-amine hydrochloride change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperature or light exposure. Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 1-(2,3-Dihydro-1-benzofuran-5-yl)propan-2-amine hydrochloride vary with different dosages in animal models. At low doses, it can enhance neurotransmitter levels and improve mood and cognitive function. At high doses, it can lead to toxic effects, including neurotoxicity and behavioral changes. These threshold effects highlight the importance of dosage regulation in potential therapeutic applications .
Metabolic Pathways
1-(2,3-Dihydro-1-benzofuran-5-yl)propan-2-amine hydrochloride is involved in several metabolic pathways. It is metabolized primarily by liver enzymes, including cytochrome P450 enzymes, which facilitate its breakdown into various metabolites. These metabolites can then be further processed and excreted from the body. The compound’s interaction with these enzymes can also affect metabolic flux and alter the levels of other metabolites in the body .
Transport and Distribution
Within cells and tissues, 1-(2,3-Dihydro-1-benzofuran-5-yl)propan-2-amine hydrochloride is transported and distributed through various mechanisms. It can interact with specific transporters and binding proteins that facilitate its movement across cell membranes and its accumulation in certain tissues. This distribution is crucial for its biological activity and can influence its therapeutic and toxic effects .
Subcellular Localization
The subcellular localization of 1-(2,3-Dihydro-1-benzofuran-5-yl)propan-2-amine hydrochloride is an important aspect of its function. It can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can affect its activity and interactions with other biomolecules, thereby influencing its overall biological effects .
Preparation Methods
The synthesis of 5-(2-Aminopropyl)-2,3-dihydrobenzofuran (hydrochloride) involves several steps:
Starting Material: The synthesis begins with 2,3-dihydrobenzofuran.
Alkylation: The 2,3-dihydrobenzofuran is alkylated with a suitable alkylating agent to introduce the propylamine side chain.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Chemical Reactions Analysis
5-(2-Aminopropyl)-2,3-dihydrobenzofuran (hydrochloride) undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce secondary amines.
Scientific Research Applications
5-(2-Aminopropyl)-2,3-dihydrobenzofuran (hydrochloride) has several scientific research applications:
Comparison with Similar Compounds
5-(2-Aminopropyl)-2,3-dihydrobenzofuran (hydrochloride) is similar to several other compounds:
6-(2-Aminopropyl)-2,3-dihydrobenzofuran: This compound is more balanced in its action on serotonin, dopamine, and norepinephrine, acting more similarly to MDA and MDMA.
3,4-Methylenedioxyamphetamine (MDA): 5-(2-Aminopropyl)-2,3-dihydrobenzofuran (hydrochloride) is an analogue of MDA, with a methylene bridge replacing the 3-position oxygen.
3,4-Methylenedioxymethamphetamine (MDMA): While MDMA affects serotonin, dopamine, and norepinephrine, 5-(2-Aminopropyl)-2,3-dihydrobenzofuran (hydrochloride) is more selective for serotonin.
These comparisons highlight the unique selectivity of 5-(2-Aminopropyl)-2,3-dihydrobenzofuran (hydrochloride) for serotonin, distinguishing it from other similar compounds.
Properties
IUPAC Name |
1-(2,3-dihydro-1-benzofuran-5-yl)propan-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO.ClH/c1-8(12)6-9-2-3-11-10(7-9)4-5-13-11;/h2-3,7-8H,4-6,12H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZKLFXQUBIRXAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC2=C(C=C1)OCC2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901347763 | |
| Record name | 1-(2,3-Dihydro-1-benzofuran-5-yl)-2-propanamine hydrochloride (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901347763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
152623-94-4 | |
| Record name | 2,3-Dihydro-α-methyl-5-benzofuranethanamine hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=152623-94-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2,3-Dihydro-1-benzofuran-5-yl)-2-propanamine hydrochloride (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901347763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


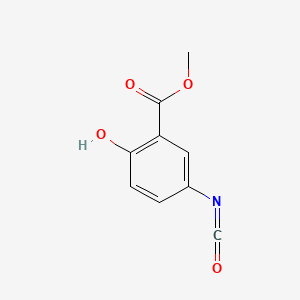


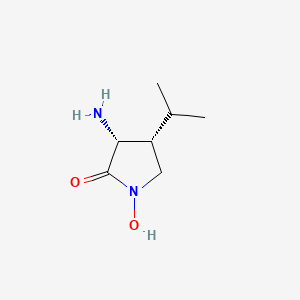
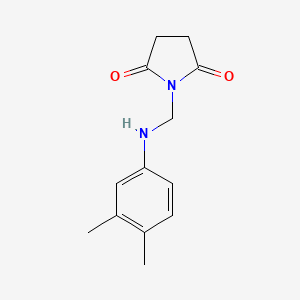
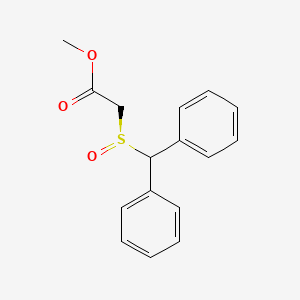
![3-Methyl-5-[2,6,6-trimethyl-1-(cyclohexen-d5)-1-yl]-penta-2,4-dienal](/img/structure/B589986.png)
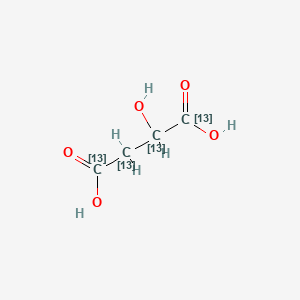
![9-Ethoxy-8-methyl-8-azaspiro[4.5]decan-7-one](/img/structure/B589990.png)
